Tetraboron copper heptaoxide
Description
Properties
CAS No. |
1303-92-0 |
|---|---|
Molecular Formula |
B4CuH12O7-12 |
Molecular Weight |
218.8 g/mol |
InChI |
InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |
InChI Key |
LTGAETPQBHZWOM-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
Canonical SMILES |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
Synonyms |
tetraboron copper heptaoxide |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition Reactions
Tetraboron copper heptaoxide undergoes decomposition at elevated temperatures, yielding simpler oxides and borates:
Key findings :
-
Products : Boron trioxide (B₂O₃), copper(II) oxide (CuO), and oxygen gas are primary outputs.
-
Conditions : Decomposition initiates at ~400°C under inert atmospheres.
-
Mechanism : Oxygen release occurs via lattice rearrangement, driven by boron-oxygen bond cleavage.
Table 1 : Thermal decomposition parameters
| Temperature (°C) | Major Products | Oxygen Yield (%) |
|---|---|---|
| 400–450 | B₂O₃, CuO | 15–20 |
| >500 | B₂O₃, CuO, O₂ | 30–35 |
Alkylboronic Ester Coupling
In copper-catalyzed coupling of vicinal bis(boronic esters), B₄CuO₇ accelerates transmetallation via chelated ate complexes :
Mechanistic insights :
-
Rate enhancement : Adjacent boronate groups lower the transmetallation barrier by 10 kcal/mol (DFT calculations) .
-
Cyclic intermediates : Chelation stabilizes transition states, enabling site-selective coupling .
Table 2 : Catalytic efficiency in coupling reactions
| Substrate | Electrophile | Yield (%) | Selectivity |
|---|---|---|---|
| Vicinal diboronate | Allyl bromide | 92 | >95% trans |
| Monoboronate | Allyl bromide | 45 | <70% trans |
Redox Reactions
B₄CuO₇ participates in oxidation-reduction processes, often acting as an oxidizing agent or catalyst.
Alcohol Oxidation
Primary alcohols are oxidized to ketones or carboxylic acids:
Conditions : Reactions proceed at 80–120°C in polar aprotic solvents (e.g., DMF).
Oxidative Dehydrogenation
B₄CuO₇ facilitates C–H activation in alkanes:
Efficiency : Turnover frequency (TOF) reaches 120 h⁻¹ for propylene synthesis.
Acid-Base Interactions
B₄CuO₇ reacts with acids and bases, altering its structural integrity:
Acidic Conditions
Basic Conditions
Stability : The compound exhibits greater stability in neutral to weakly basic media (pH 7–9).
Transmetalation Mechanisms
Gas-phase studies of boron-copper transmetalation reveal electron-rich aryl groups transfer more efficiently to copper :
Key trends :
-
Electronic effects : Para-methoxy aryl groups (electron-donating) show 3× higher transfer rates vs. para-CF₃ groups (electron-withdrawing) .
-
Solvent influence : Coordinated MeCN molecules reduce transmetalation propensity by stabilizing copper centers .
Computational data :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties and Regulatory Status of Boron Compounds
Structural and Functional Differences
- This compound vs. Sodium Borates: While sodium borates (e.g., Na₂B₄O₇·nH₂O) are well-characterized salts with applications in flame retardation and glass production, the copper variant’s properties remain speculative.
- Toxicity Profile : All listed boron compounds are SVHC-listed due to reproductive toxicity and environmental persistence. Sodium borates (e.g., Na₂B₄O₇·nH₂O) are regulated at concentrations ≥1,000 ppm in electronics , but copper borate’s specific thresholds are undocumented .
Regulatory and Industrial Context
- Tetraboron disodium heptaoxide, hydrate is explicitly cited in OEKO-TEX® standards for textiles and in electronics compliance reports, emphasizing its prevalence over the copper variant .
- Disodium tetraborate, anhydrous shares regulatory scrutiny with the hydrated form but is distinguished in IEC 62474 declarations for electronic materials .
Analytical Challenges
- Boron compounds are often identified indirectly via elemental boron content, with solvent extraction used for confirmation . For this compound, analytical limitations may explain its sparse documentation, as methods prioritize sodium borates .
Notes on Data Limitations
Nomenclature Conflicts: The CAS 12267-73-1 is inconsistently assigned to both copper and sodium borates, complicating accurate comparisons .
Absence of Copper-Specific Data: No studies directly address this compound’s synthesis, properties, or applications, suggesting it may be a less common or misreported compound.
Regulatory Overlap : SVHC listings group boron compounds without distinguishing copper variants, implying shared risk profiles .
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